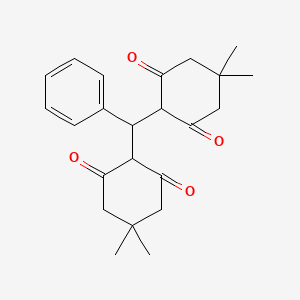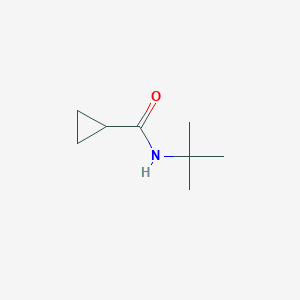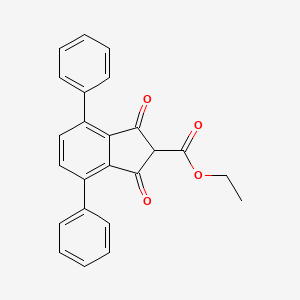
3-Isobutyrylamino-3-phenyl-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isobutyrylamino-3-phenyl-propionic acid is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.285 g/mol . This compound is part of a class of chemicals known as amino acids, which are essential building blocks for proteins. It is characterized by the presence of an isobutyrylamino group attached to a phenyl-propionic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyrylamino-3-phenyl-propionic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a method for synthesizing amino acids by reacting an aldehyde with cyanide in the presence of ammonia . This reaction yields an α-aminonitrile, which is subsequently hydrolyzed to give the desired amino acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Isobutyrylamino-3-phenyl-propionic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Isobutyrylamino-3-phenyl-propionic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Isobutyrylamino-3-phenyl-propionic acid involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can be incorporated into proteins and peptides, influencing their structure and function. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Isobutyrylamino-3-(4-methoxy-phenyl)-propionic acid
- 3-(4-Chloro-phenyl)-3-isobutyrylamino-propionic acid
- 3-(2,2-Dimethyl-propionylamino)-3-phenyl-propionic acid
- 3-(2-Benzoylamino-3-phenyl-acryloylamino)-propionic acid
- 3-Benzoylamino-3-(4-chloro-phenyl)-propionic acid
- 3-(2,4-Dimethyl-phenyl)-propionic acid
- 3-(3-Benzyloxy-4,5-dimethoxy-phenyl)-propionic acid
- 3-(3-Bromo-4-methoxy-phenyl)-propionic acid
- Isobutyrylamino-phenyl-acetic acid methyl ester
- 3-Amino-3-(3,4-dichloro-phenyl)-propionic acid
Uniqueness
3-Isobutyrylamino-3-phenyl-propionic acid is unique due to its specific structural features, including the isobutyrylamino group and the phenyl-propionic acid backbone. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(2-methylpropanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-9(2)13(17)14-11(8-12(15)16)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16) |
InChI Key |
MXINFBPZEKFXRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(CC(=O)O)C1=CC=CC=C1 |
solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B11965990.png)

![methyl (2E)-2-[4-(isopentyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966000.png)
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966002.png)


![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11966015.png)

![4-Methylbenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11966031.png)
![(5Z)-3-Cyclopentyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966039.png)


![3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11966069.png)
![4-Hydroxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11966090.png)
